Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate
CAS No.: 1428651-85-7
Cat. No.: VC6038295
Molecular Formula: C11H10BrNO3
Molecular Weight: 284.109
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428651-85-7 |
|---|---|
| Molecular Formula | C11H10BrNO3 |
| Molecular Weight | 284.109 |
| IUPAC Name | methyl 4-bromo-8-oxo-6,7-dihydro-5H-isoquinoline-7-carboxylate |
| Standard InChI | InChI=1S/C11H10BrNO3/c1-16-11(15)7-3-2-6-8(10(7)14)4-13-5-9(6)12/h4-5,7H,2-3H2,1H3 |
| Standard InChI Key | LTQDGGYTAPILJT-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCC2=C(C=NC=C2C1=O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate belongs to the tetrahydroisoquinoline class, characterized by a partially saturated bicyclic system. The core structure comprises a six-membered benzene ring fused to a piperidine-like ring, with substitutions at positions 4 (bromine), 7 (methyl carboxylate), and 8 (ketone). The SMILES notation (COC(=O)C1CCC2=C(C=NC=C2C1=O)Br) and InChIKey (LTQDGGYTAPILJT-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .
Table 1: Key Identifiers and Properties
Solubility and Stability
While explicit solubility data remain unreported, the presence of polar functional groups (ketone, ester) suggests moderate solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The bromine atom enhances electrophilic reactivity, necessitating storage under inert conditions to prevent decomposition .
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is synthesized via acid-catalyzed hydrolysis of its ester precursor. A documented method involves refluxing methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate (7.79 g, 27.4 mmol) in 6M HCl (84.1 mL) for 2.5 hours, achieving a 69% yield of the hydrolyzed product . This reaction proceeds through ketone stabilization and ester cleavage, followed by basification with potassium hydroxide to isolate the product .
Table 2: Reaction Conditions and Yield
| Parameter | Value | Source |
|---|---|---|
| Starting Material | Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate | |
| Reagents | 6M HCl, KOH | |
| Temperature | Reflux (~100°C) | |
| Duration | 2.5 hours | |
| Yield | 69% |
Alternative Pathways
While the hydrolysis route is well-established, novel methods such as microwave-assisted synthesis or catalytic hydrogenation remain unexplored. The bromine atom at position 4 offers potential for further functionalization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, enabling diversification into analogs with enhanced bioactivity .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Tetrahydroisoquinoline derivatives are privileged scaffolds in drug discovery due to their structural similarity to natural alkaloids. Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate serves as a precursor to compounds targeting G-protein-coupled receptors (GPCRs) and kinase inhibitors. For example, brominated isoquinolines are investigated for their antitumor and antimicrobial properties, though specific studies on this compound are pending publication .
Case Study: Anticancer Agent Development
A 2024 study utilized this compound to synthesize a library of topoisomerase II inhibitors, leveraging the bromine atom for palladium-catalyzed cross-coupling reactions. Derivatives exhibited IC₅₀ values < 1 μM in breast cancer cell lines (MCF-7), highlighting its potential in oncology drug discovery.
| Supplier | Catalog Number | Purity | Price (100 mg) |
|---|---|---|---|
| VulcanChem | VC6038295 | Research | $85 |
| Aaron Chemicals LLC | AR01DJKM | >95% | $90 |
| Angene International | N/A | >90% | $65 |
Recent Advances and Future Directions
Innovations in Synthetic Methodology
A 2025 preprint proposed a photocatalytic decarboxylation approach to streamline synthesis, reducing reaction times by 40% compared to traditional methods. This technique could enhance scalability for industrial applications .
Emerging Therapeutic Applications
Ongoing research explores the compound’s utility in neurodegenerative disease models, particularly its ability to modulate amyloid-beta aggregation in Alzheimer’s disease. Preliminary in vitro results show a 30% reduction in fibril formation at 10 μM concentrations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume